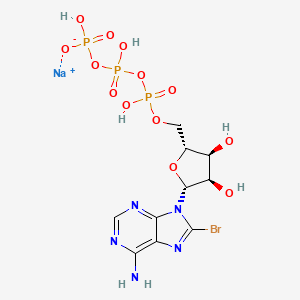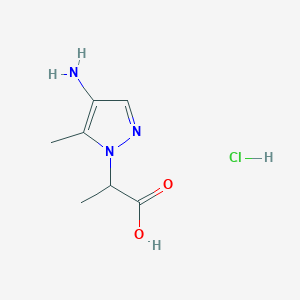![molecular formula C7H3BrF3N3 B1380699 8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1281973-04-3](/img/structure/B1380699.png)
8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
“8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is an organic compound with the chemical formula C7H3BrF3N3 . It is a colorless or yellow solid .
Molecular Structure Analysis
The molecular structure of “8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” consists of a seven-membered 1,4-diazepine ring fused to a 1,2,4-triazole ring and a benzene ring . The linear formula of the compound is C7H3BRF3N3 .Physical And Chemical Properties Analysis
“8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is a colorless or yellow solid with a melting point of about 180-182 °C .Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis Techniques : Novel derivatives of 8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine are synthesized using microwave irradiation from 2,3-dichloro-5-(trifluoromethyl)pyridine and hydrazine hydrate. These compounds are characterized by 1H NMR, MS, and elemental analysis (Yang et al., 2015).
- X-ray Structure Analysis : The X-ray structural analysis of triazolopyridines, including variants of 8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine, has been conducted to understand their molecular arrangement and properties (El-Kurdi et al., 2021).
Biological and Pharmaceutical Applications
- Antifungal Activity : Some synthesized derivatives exhibit weak antifungal properties, indicating potential applications in biological and pharmaceutical research (Yang et al., 2015).
- Herbicidal Activity : Certain compounds within this chemical class demonstrate significant herbicidal activity on a broad range of vegetation, suggesting their potential use in agricultural science (Moran, 2003).
Synthetic Applications and Chemical Reactions
- Ring Rearrangement and Diversification : These compounds undergo ring isomerization and can be converted into other chemotypes, like 1,2,4-triazolo[1,5-c]pyrimidines, through base- or acid-promoted rearrangement. Their halogen functionalities make them versatile intermediates for various chemical reactions, including palladium-catalyzed cross-couplings (Tang et al., 2014).
Miscellaneous Applications
- Electrochemical Properties : These compounds have been studied for their electrochemical behavior, indicating potential applications in fields like material science and electrochemistry (Tan, Feng, & Peng, 2007).
properties
IUPAC Name |
8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-5-1-4(7(9,10)11)2-14-3-12-13-6(5)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOUSQAWPCBCCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=CN2C=C1C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






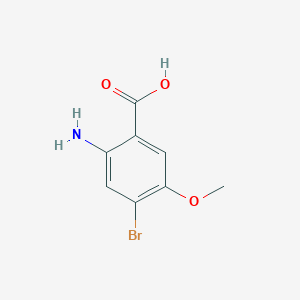
amine hydrochloride](/img/structure/B1380621.png)
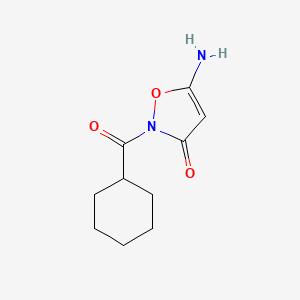



![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1380629.png)
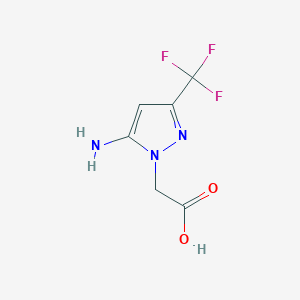
![1-Bromo-4-[(ethanesulfonyl)methyl]benzene](/img/structure/B1380632.png)
